molecular formula C9H7ClN2S3 B6612286 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione CAS No. 730949-80-1

3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione

Cat. No. B6612286
CAS RN: 730949-80-1
M. Wt: 274.8 g/mol
InChI Key: GKNWBMFWVYDEFB-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione, also known as CMTD, is a heterocyclic thiadiazolidinedione compound that has been studied for its potential applications in scientific research. Its unique properties have made it a valuable reagent for many laboratory experiments, and its ability to act as a nucleophile has enabled it to be used in a variety of organic syntheses.

Scientific Research Applications

3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione has been used in a variety of scientific research applications, including organic synthesis, drug development, and biochemistry. In organic synthesis, 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione has been used as a nucleophile in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and pesticides. In drug development, 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione has been used to synthesize a variety of compounds, including antibiotics, antifungals, and antivirals. In biochemistry, 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione has been used to study the mechanism of action of a variety of enzymes, including cytochrome P450, and to study the biochemical and physiological effects of various compounds.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione is based on its ability to act as a nucleophile. 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione can form a covalent bond with another molecule, such as an enzyme or a substrate, by attacking the electrophilic center of the molecule. This attack results in the formation of a new covalent bond, which can then be broken down by hydrolysis or other chemical reactions.
Biochemical and Physiological Effects
3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione has been studied for its potential biochemical and physiological effects. It has been shown to act as an inhibitor of cytochrome P450, an enzyme involved in the metabolism of drugs and other compounds. 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione has also been shown to inhibit the activity of other enzymes, including glutathione S-transferase and thioredoxin reductase. In addition, 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Another advantage is that it is a versatile reagent, which can be used in a variety of organic syntheses. A limitation is that 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione is relatively unstable and can decompose at high temperatures. In addition, 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione can react with other molecules, which can lead to unwanted side reactions.

Future Directions

There are several potential future directions for 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione. One potential direction is the development of new synthesis methods for 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione, which could enable the synthesis of more complex compounds. Another potential direction is the development of new applications for 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione, such as drug development and biochemistry. Finally, further research could be conducted to explore the potential biochemical and physiological effects of 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione.

Synthesis Methods

3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione can be synthesized by a variety of methods, including condensation reactions, direct substitution reactions, and nucleophilic additions. The most common method is the condensation of 3-chloro-4-methylphenol with 1,3,4-thiadiazolidine-2,5-dithione, which yields 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione as the major product. This reaction is typically performed in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Other methods include direct substitution reactions of 3-chloro-4-methylphenol with 1,3,4-thiadiazolidine-2,5-dithione, and nucleophilic additions of 3-chloro-4-methylphenol to 1,3,4-thiadiazolidine-2,5-dithione.

properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S3/c1-5-2-3-6(4-7(5)10)12-9(14)15-8(13)11-12/h2-4H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNWBMFWVYDEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=S)SC(=S)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701178758
Record name 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701178758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione

CAS RN

730949-80-1
Record name 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=730949-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701178758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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